2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide
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Overview
Description
2-Fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide is a chemically complex compound featuring a benzenesulfonamide backbone with fluorine, hydroxyl, and methylthio functional groups. This compound's structure gives it potential relevance in fields like medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide typically starts with the appropriate benzenesulfonyl fluoride and undergoes a series of nucleophilic substitution and addition reactions. Specific routes might involve:
Step 1: : Nucleophilic substitution with a primary amine, resulting in the formation of a sulfonamide intermediate.
Step 2: : Introduction of the hydroxy group via reaction with an epoxide.
Step 3: : Final attachment of the methylthio group through a thiol-ene reaction.
Reaction Conditions: : These steps often require specific catalysts (like Lewis acids), controlled temperatures, and inert atmospheres to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial methods scale up these reactions using continuous flow chemistry and automated reactors to optimize yield and purity. Solvent choice, reaction time, and purification steps (like recrystallization) are meticulously controlled to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : It can be oxidized using agents such as hydrogen peroxide or m-chloroperoxybenzoic acid, potentially forming sulfoxides or sulfones.
Reduction: : Reductive amination using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: : m-Chloroperoxybenzoic acid in an organic solvent.
Reduction: : Sodium borohydride in ethanol or methanol.
Substitution: : Chlorinating agents or brominating agents under acidic or basic conditions.
Major Products
Oxidation Products: : Sulfoxide derivatives.
Reduction Products: : Amines or other simplified structures.
Substitution Products: : Halogenated derivatives.
Scientific Research Applications
Chemistry
Used as a precursor in synthetic organic chemistry for the development of new materials or intermediates.
Biology
Potential use in biochemical assays due to its ability to interact with specific enzymes or biological pathways.
Medicine
Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry
Used in the development of specialty chemicals or as a part of complex formulations in agricultural chemicals.
Mechanism of Action
This compound’s mechanism of action is based on its ability to form hydrogen bonds, interact with hydrophobic sites, and undergo redox reactions. It potentially targets enzymes involved in oxidative stress or cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(2-hydroxyphenyl)benzenesulfonamide: : Similar structure, lacks the methylthio group.
2-Chloro-N-(2-hydroxy-2-(4-methylthio)phenyl)benzenesulfonamide: : Chlorine instead of fluorine.
N-(2-Hydroxy-2-(4-methylthio)phenyl)benzenesulfonamide: : Without the fluoro substituent.
Uniqueness
The presence of fluorine, hydroxyl, and methylthio groups in 2-fluoro-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzenesulfonamide creates a unique steric and electronic environment. This influences its reactivity and interaction with biological targets differently compared to its analogues.
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S2/c1-21-12-8-6-11(7-9-12)14(18)10-17-22(19,20)15-5-3-2-4-13(15)16/h2-9,14,17-18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPPETWFSXWUSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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